4-(5-(4-fluorophenyl)-2H-tetrazol-2-yl)piperidine
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Overview
Description
4-(5-(4-fluorophenyl)-2H-tetrazol-2-yl)piperidine is a chemical compound that features a piperidine ring substituted with a tetrazole ring and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(4-fluorophenyl)-2H-tetrazol-2-yl)piperidine typically involves the formation of the tetrazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of an appropriate precursor with sodium azide under acidic conditions to form the tetrazole ring. This is followed by a coupling reaction with a piperidine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-(5-(4-fluorophenyl)-2H-tetrazol-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .
Scientific Research Applications
4-(5-(4-fluorophenyl)-2H-tetrazol-2-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(5-(4-fluorophenyl)-2H-tetrazol-2-yl)piperidine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(4-fluorobenzyl)piperidine: Shares the piperidine and fluorophenyl moieties but lacks the tetrazole ring.
Isothiazolo[4,5-b]pyridines: Similar in structure but with a different heterocyclic ring system.
Uniqueness
4-(5-(4-fluorophenyl)-2H-tetrazol-2-yl)piperidine is unique due to the presence of both the tetrazole and piperidine rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in drug discovery and other scientific research .
Properties
Molecular Formula |
C12H14FN5 |
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Molecular Weight |
247.27 g/mol |
IUPAC Name |
4-[5-(4-fluorophenyl)tetrazol-2-yl]piperidine |
InChI |
InChI=1S/C12H14FN5/c13-10-3-1-9(2-4-10)12-15-17-18(16-12)11-5-7-14-8-6-11/h1-4,11,14H,5-8H2 |
InChI Key |
GNTDRZHXZMVRKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2N=C(N=N2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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